[6-chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone
Description
The compound 6-chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone features a benzothiazine core substituted with a chloro group at position 6, a 3-fluorophenyl group at position 4, and a sulfone (1,1-dioxido) moiety. The piperidinyl methanone group at position 2 enhances its pharmacological profile by improving solubility and target binding affinity.
Properties
IUPAC Name |
[6-chloro-4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O3S/c21-14-7-8-18-17(11-14)24(16-6-4-5-15(22)12-16)13-19(28(18,26)27)20(25)23-9-2-1-3-10-23/h4-8,11-13H,1-3,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEAPSWXMUPBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl(piperidin-1-yl)methanone is a synthetic organic molecule belonging to the class of benzothiazine derivatives. Its unique structural features, including a dioxido group and a piperidine moiety, suggest significant potential for various biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Synthesis and Structure
The synthesis of this compound typically involves multi-step synthetic routes that allow for the modification of existing benzothiazine structures. The presence of halogen atoms (chlorine and fluorine) and the piperidine ring enhances its potential biological activity.
Biological Activity Overview
Research indicates that 6-chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl(piperidin-1-yl)methanone exhibits a range of biological activities:
- Antimicrobial Activity : The compound has demonstrated broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines and inhibit tumor growth in animal models.
- Enzyme Inhibition : It has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
Antimicrobial Activity
A study evaluating various derivatives of benzothiazine reported that 6-chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl(piperidin-1-yl)methanone exhibited significant antibacterial activity against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
This data suggests that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.
Anticancer Activity
In vitro studies have shown that this compound can induce cell death in several cancer cell lines. For instance, it was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
These results indicate a promising anticancer profile that warrants further investigation into its mechanisms of action.
The biological activity of 6-chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl(piperidin-1-yl)methanone is believed to involve interactions with specific molecular targets:
- Enzyme Interaction : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Cell Signaling Pathways : It could modulate pathways related to apoptosis and inflammation.
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Study on Antibacterial Effects : A comprehensive evaluation involving multiple bacterial strains confirmed its efficacy as a broad-spectrum antibacterial agent.
- Cancer Research : Investigations into its anticancer properties have shown promising results in preclinical models, indicating potential for therapeutic applications in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Noted Applications | Reference |
|---|---|---|---|---|---|
| 6-Chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | Benzothiazine | 6-Cl, 4-(3-FPh), 1,1-dioxido, 2-(piperidinyl methanone) | ~408.8 (estimated) | Hypothesized kinase/CNS modulation | |
| [6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl][4-(sulfonyl)piperazin-1-yl]methanone | Pyrimidine | 6-(4-Cl-2-CF3Ph), 2-Me, 4-(sulfonyl piperazine) | ~540.2 (varies with sulfonyl) | Antimicrobial agents | |
| (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone | Imidazo-pyrrolo-pyrazine | 3,3-difluorocyclobutyl, piperidine-linked heterocycle | ~438.4 | Kinase inhibitors (e.g., JAK/STAT pathways) | |
| 5-Fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one | Chromenone | 5-F, 3-(4-FPh), 2-(purine-piperazine ethyl) | ~522.5 | Anticancer/antiproliferative agents | |
| [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-1-piperidinylmethanone | Isoxazole | 3-(2-Cl-6-FPh), 5-Me, 4-(piperidinyl methanone) | 322.76 | Unspecified (likely CNS or anti-inflammatory) |
Key Observations:
Core Structure Diversity: The benzothiazine core (target compound) offers a rigid, planar structure conducive to stacking interactions in enzymatic pockets. In contrast, pyrimidine () and imidazo-pyrrolo-pyrazine () derivatives prioritize heteroaromaticity for ATP-binding site interactions in kinases. Isoxazole () and chromenone () cores introduce varied electronic profiles, affecting solubility and metabolic stability.
Substituent Impact: Halogenation: The 3-fluorophenyl group in the target compound enhances lipophilicity and bioavailability compared to non-halogenated analogs. Similarly, trifluoromethyl groups in improve metabolic resistance. Sulfonyl piperazines in enhance water solubility. Piperidine/Piperazine Linkers: Piperidine in the target compound favors CNS penetration, while piperazine in , and improves solubility and hydrogen-bonding capacity.
Synthetic Routes :
- The target compound’s synthesis likely involves condensation of a benzothiazine precursor with a piperidine carbonyl reagent, analogous to the sulfonylation of piperazine in .
- Microwave-assisted or reflux conditions (common in ) are probable for achieving high yields.
Research Findings and Implications
- Kinase Inhibition Potential: Compounds with piperidinyl methanone groups (target, ) show affinity for kinases due to the methanone’s ability to anchor in the hinge region. The benzothiazine core may target tyrosine kinases, while imidazo-pyrrolo-pyrazines () are reported in JAK/STAT pathways .
- Antimicrobial Activity : Sulfonyl piperazine derivatives () exhibit broad-spectrum activity, suggesting the target compound’s sulfone group could be leveraged similarly .
- Toxicity Considerations : Fluorinated aromatic rings (target, ) reduce cytochrome P450-mediated metabolism, enhancing half-lives but requiring careful toxicity profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
